molecular formula C10H16ClNO B6610944 2-(3-ethylphenoxy)ethan-1-amine hydrochloride CAS No. 2866308-32-7

2-(3-ethylphenoxy)ethan-1-amine hydrochloride

Cat. No. B6610944
CAS RN: 2866308-32-7
M. Wt: 201.69 g/mol
InChI Key: OEUOHQDQESUUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethylphenoxy)ethan-1-amine hydrochloride, also known as 2EPEA-HCL, is a quaternary ammonium salt that has been widely used in the laboratory for a variety of research applications. It is a colorless, crystalline solid with a melting point of 204 °C and a molecular weight of 263.7 g/mol. 2EPEA-HCL is soluble in water, methanol, and ethanol, and is relatively stable under a variety of conditions.

Scientific Research Applications

2-(3-ethylphenoxy)ethan-1-amine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a reagent in various enzymatic reactions, as a buffer in cell culture media, and as an inhibitor of enzymes such as tyrosinase and lipase. Additionally, 2-(3-ethylphenoxy)ethan-1-amine hydrochloride has been used to study the effects of neurotransmitters on neural networks, to study the effects of drugs on the nervous system, and to study the effects of hormones on gene expression.

Mechanism of Action

2-(3-ethylphenoxy)ethan-1-amine hydrochloride works by binding to and inhibiting the activity of enzymes. It binds to the active sites of enzymes, blocking the binding of substrates and thus preventing the enzymatic reaction from occurring. Additionally, 2-(3-ethylphenoxy)ethan-1-amine hydrochloride can bind to the active sites of neurotransmitter receptors, preventing the binding of neurotransmitters and thus preventing the transmission of signals between neurons.
Biochemical and Physiological Effects
2-(3-ethylphenoxy)ethan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as tyrosinase and lipase. Additionally, it has been shown to inhibit the binding of neurotransmitters to their respective receptors and to inhibit the transmission of signals between neurons. In vivo studies have shown that 2-(3-ethylphenoxy)ethan-1-amine hydrochloride can have a variety of effects on the nervous system, including sedative, anxiolytic, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

2-(3-ethylphenoxy)ethan-1-amine hydrochloride has several advantages for laboratory experiments. It is relatively stable under a variety of conditions, and is soluble in water, methanol, and ethanol. Additionally, it has been shown to be effective at inhibiting the activity of enzymes and neurotransmitter receptors, making it a useful tool for studying the effects of drugs and hormones on gene expression.
However, there are some limitations to using 2-(3-ethylphenoxy)ethan-1-amine hydrochloride in laboratory experiments. It is a relatively expensive reagent, and its effects on the nervous system are not well understood. Additionally, it has been shown to have some toxic side effects in animals, so its use in experiments involving animals should be done with caution.

Future Directions

In the future, 2-(3-ethylphenoxy)ethan-1-amine hydrochloride could be used to study the effects of drugs on the nervous system, to study the effects of hormones on gene expression, and to study the effects of neurotransmitters on neural networks. Additionally, it could be used to study the effects of drugs on the immune system and to study the effects of drugs on the cardiovascular system. Additionally, it could be used to develop new drugs to treat neurological disorders, such as depression, anxiety, and epilepsy. Finally, it could be used to study the effects of drugs on the development of cancer and to develop new drugs to treat cancer.

Synthesis Methods

2-(3-ethylphenoxy)ethan-1-amine hydrochloride is synthesized by reacting ethylphenoxyethanol with hydrochloric acid. Ethylphenoxyethanol is first reacted with hydrochloric acid at room temperature, and then the resulting solution is heated to 80 °C to complete the reaction. The reaction produces a white crystalline solid, which is then filtered, washed, and dried to yield the product.

properties

IUPAC Name

2-(3-ethylphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-9-4-3-5-10(8-9)12-7-6-11;/h3-5,8H,2,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUOHQDQESUUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylphenoxy)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.